7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S. It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 7th position and a sulfonyl chloride group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the sulfonyl chloride group.
1,2,3,4-Tetrahydronaphthalene-1-sulfonyl chloride: Lacks the methoxy group at the 7th position.
5-Methyl-1,2,3,4-tetrahydronaphthalene: Contains a methyl group instead of a methoxy group.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups.
Properties
Molecular Formula |
C11H13ClO3S |
---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16(12,13)14/h5-7,11H,2-4H2,1H3 |
InChI Key |
IYYJLTMPWHIALG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2S(=O)(=O)Cl)C=C1 |
Origin of Product |
United States |
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